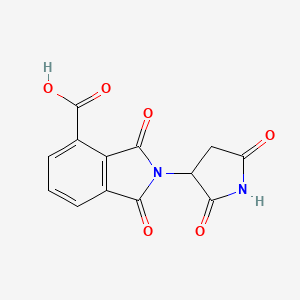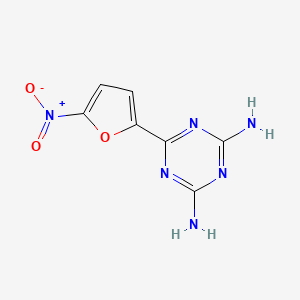
4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine is a chemical compound that belongs to the class of nitrofurans. Nitrofurans are known for their antimicrobial properties and have been widely used in medical and veterinary applications. This compound is characterized by the presence of a triazine ring substituted with amino groups and a nitrofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine typically involves the reaction of 5-nitro-2-furaldehyde with guanidine derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino groups on the triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Products may include various oxidized derivatives of the nitrofuran moiety.
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in treating infections.
Medicine: Investigated for its potential as an antimicrobial agent in pharmaceutical formulations.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The antimicrobial activity of 4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine is primarily due to its ability to interfere with bacterial DNA synthesis. The nitrofuran moiety undergoes reduction within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components. This results in the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran compound with similar antimicrobial properties.
Furazolidone: Used as an antimicrobial agent in both human and veterinary medicine.
Nitrofurazone: Known for its use in topical antimicrobial formulations.
Uniqueness
4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine is unique due to its specific substitution pattern on the triazine ring, which may confer distinct chemical and biological properties compared to other nitrofuran compounds. Its dual amino groups and nitrofuran moiety make it a versatile compound for various applications.
Properties
CAS No. |
720-69-4 |
|---|---|
Molecular Formula |
C7H6N6O3 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
6-(5-nitrofuran-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H6N6O3/c8-6-10-5(11-7(9)12-6)3-1-2-4(16-3)13(14)15/h1-2H,(H4,8,9,10,11,12) |
InChI Key |
SUDMLGKFWIJSEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


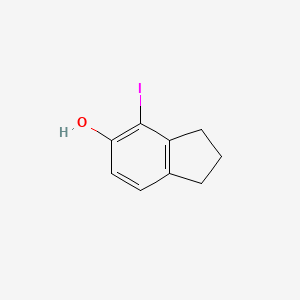
![3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline](/img/structure/B13451625.png)
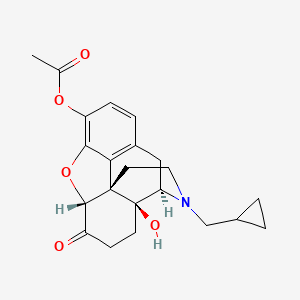
![2-Oxaspiro[3.5]nonan-7-amine hydrochloride](/img/structure/B13451639.png)
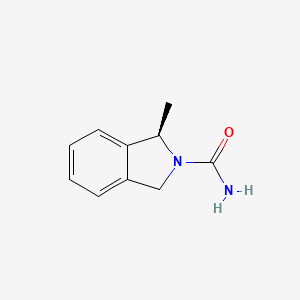
![N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide](/img/structure/B13451665.png)
![(2r,3r,4s,5s,6r)-2-[1,7-Bis(4-hydroxyphenyl)heptan-3-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451670.png)

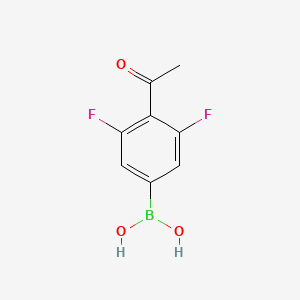
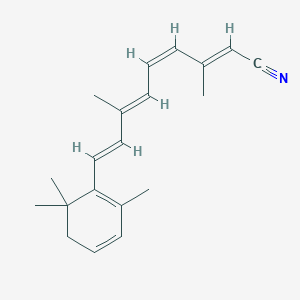
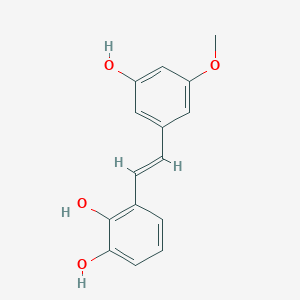
![4-[3-(Propan-2-yl)phenoxy]benzoicacid](/img/structure/B13451690.png)

